NIOSH/TF3600000
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Overview
Description
NIOSH/TF3600000 is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of benzopyrones that are widely found in nature and have been extensively studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TF3600000 typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-ol with diethyl thiophosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
NIOSH/TF3600000 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphate group to a thiol or a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphine oxides.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
NIOSH/TF3600000 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other coumarin derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: It has been studied for its anticoagulant, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of dyes, perfumes, and as a fluorescent marker in various industrial applications
Mechanism of Action
The mechanism of action of NIOSH/TF3600000 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
- 7-methylcoumarin
Uniqueness
NIOSH/TF3600000 is unique due to its specific thiophosphate group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to other coumarin derivatives .
Properties
Molecular Formula |
C14H17O5PS |
---|---|
Molecular Weight |
328.32g/mol |
IUPAC Name |
6-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-13-12(9-11)10(3)8-14(15)18-13/h6-9H,4-5H2,1-3H3 |
InChI Key |
QYFGLEDTYNVBSS-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)OC(=O)C=C2C |
Origin of Product |
United States |
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